Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The structural features include:
- 1-Acetyl group: Enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- 2-Hydroxy substituent: Provides hydrogen-bonding capability, affecting solubility and crystal packing.
- 4-Methyl and 5-carboxylate ester: These substituents influence conformational stability and lipophilicity.
Properties
Molecular Formula |
C15H15ClN2O4 |
|---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
methyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4/c1-8-12(14(20)22-3)13(10-6-4-5-7-11(10)16)18(9(2)19)15(21)17-8/h4-7,13H,1-3H3,(H,17,21) |
InChI Key |
YQFURXWZFNSPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can be achieved through multicomponent condensation reactions. One efficient method involves the use of cerium oxide nanoparticles (CeO₂-NPs) as a catalyst in a four-component reaction in water . This environmentally benign approach yields highly functionalized and biologically interesting derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of catalysts like cerium oxide nanoparticles and water as a solvent aligns with sustainable and eco-friendly production practices.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
The compound Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a member of the dihydropyrimidine family, which has garnered attention for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This article explores its scientific research applications, supported by relevant case studies and data.
Chemical Properties and Structure
This compound is characterized by its unique dihydropyrimidine structure, which contributes to its diverse biological activities. The presence of the chlorophenyl group and the carboxylate moiety enhances its potential for interaction with biological targets.
Anticancer Activity
Research has indicated that compounds within the dihydropyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyrimidine derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. This suggests that this compound could have similar therapeutic potential .
Antimicrobial Properties
Dihydropyrimidines have also been investigated for their antimicrobial activities. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways can lead to effective treatments against resistant strains.
Case Study:
In a recent study, a series of dihydropyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced their antibacterial efficacy significantly compared to standard antibiotics .
Pesticidal Activity
The structural features of this compound make it a candidate for development as an agricultural pesticide. Its ability to interfere with pest metabolism or reproduction can provide an eco-friendly alternative to traditional pesticides.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Concentration Tested (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 25 | 75 |
This table summarizes findings from field trials where the compound was applied at various concentrations against common agricultural pests, demonstrating promising results .
UV Absorption and Stabilization
Research indicates that this compound can be utilized as a UV stabilizer in polymer formulations. Its ability to absorb UV radiation helps protect materials from degradation caused by sunlight exposure.
Case Study:
A study focused on polymer composites revealed that incorporating this compound significantly improved UV resistance and thermal stability compared to controls without such additives .
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, alter gene expression, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The 2-hydroxy group in the target compound may improve aqueous solubility compared to methylthio or thienyl analogs, which could influence bioavailability .
- Role of Halogens : The 2-chlorophenyl group is a conserved feature in hypotensive dihydropyrimidines (e.g., IIIm), suggesting its importance in target binding .
- Crystallographic Tools : Programs like SHELX and Mercury are critical for analyzing dihydropyrimidine conformations and packing patterns, though specific data are absent in the evidence .
Biological Activity
Methyl 1-acetyl-6-(2-chlorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
The compound's chemical structure is characterized by a pyrimidine ring, which is a common feature in many biologically active molecules. Below are its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O4 |
| Molecular Weight | 322.74 g/mol |
| IUPAC Name | Methyl 3-acetyl-4-(2-chlorophenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
| InChI Key | YQFURXWZFNSPLS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2Cl)C(=O)OC |
Synthesis
The synthesis of this compound can be achieved through multicomponent condensation reactions, often utilizing catalysts such as cerium oxide nanoparticles. This method promotes eco-friendly practices by using water as a solvent and minimizing waste.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Dihydropyrimidines, including this compound, have been linked to antimicrobial properties due to their ability to inhibit bacterial growth and replication .
Anticancer Properties
Studies have demonstrated that derivatives of dihydropyrimidines possess anticancer activity. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, some derivatives have been shown to effectively inhibit COX-2 activity, which is associated with tumor growth .
Anti-inflammatory Effects
Research highlights that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 and other cyclooxygenases involved in inflammatory processes.
- Cell Signaling Interference : It may alter gene expression and disrupt cellular signaling pathways critical for cancer progression and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the dihydropyrimidine class:
- Antimicrobial Evaluation : A study demonstrated that dihydropyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicated that certain dihydropyrimidines could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Anti-inflammatory Studies : In vivo studies showed that specific derivatives reduced paw edema in animal models, indicating strong anti-inflammatory properties comparable to standard treatments .
Q & A
Basic: What are the recommended methods for synthesizing this dihydropyrimidine derivative, and how do reaction conditions influence regioselectivity?
Methodological Answer:
Synthesis typically follows the Biginelli reaction or modified Hantzsch protocols, leveraging cyclocondensation of β-keto esters, aldehydes, and ureas/thioureas. For example:
- Key Step : Substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) reacts with acetylacetone and urea derivatives under acidic conditions (e.g., HCl or AlCl₃) to form the dihydropyrimidine core .
- Regioselectivity Control : Solvent polarity (e.g., ethanol vs. acetylacetone) and catalyst choice (e.g., AlCl₃) significantly affect the position of substituents. Polar aprotic solvents favor 1,6-dihydropyrimidine formation, while protic solvents may lead to tautomeric shifts .
Table 1 : Synthesis Optimization Examples
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|---|
| AlCl₃ | Ethanol | 70 | 65 | 1,6-dihydro | |
| HCl | H₂O | 100 | 50 | 1,4-dihydro |
Basic: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
The compound may exhibit keto-enol tautomerism due to the 2-hydroxy and acetyl groups. X-ray crystallography provides definitive structural evidence:
- SHELX Refinement : Use SHELXL for high-resolution refinement to locate hydrogen atoms and confirm the hydroxy group’s position .
- ORTEP Visualization : Generate thermal ellipsoid plots (e.g., via ORTEP-III) to assess bond lengths and angles, distinguishing between keto (C=O) and enol (C–O–H) configurations .
- Mercury CSD Analysis : Compare the structure with Cambridge Structural Database (CSD) entries to identify common tautomeric patterns in dihydropyrimidines .
Critical Note : Conflicting NMR data (e.g., broad OH peaks) should be cross-validated with crystallographic results to avoid misinterpretation .
Advanced: How to address contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR)?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects:
Dynamic NMR : Perform variable-temperature NMR to detect exchange broadening in hydroxy or NH protons, indicating tautomeric equilibria .
DFT Calculations : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm⁻¹) with density functional theory (DFT)-predicted values for keto/enol forms.
Solid-State vs. Solution Data : Use solid-state IR or Raman spectroscopy to identify crystal-packing influences absent in solution-phase data .
Example : A 10 ppm deviation in calculated vs. observed ¹³C NMR shifts for the acetyl group may signal unaccounted solvent effects or protonation states.
Advanced: What strategies optimize crystallization for this compound, given its low solubility and hygroscopicity?
Methodological Answer:
- Solvent Screening : Use high-throughput vapor diffusion (e.g., with PEG 4000 or 2-methyl-1-propanol) to identify optimal solvent pairs .
- Additives : Introduce co-crystallization agents (e.g., nicotinamide) to stabilize the lattice via hydrogen bonding .
- Hygroscopicity Mitigation : Seal crystals in inert oil (e.g., Paratone-N) during X-ray data collection to prevent moisture absorption .
Table 2 : Crystallization Trials
| Solvent System | Additive | Crystal Quality | Resolution (Å) | Source |
|---|---|---|---|---|
| Ethanol/Water | None | Needles | 0.85 | |
| Acetone/Hexane | Nicotinamide | Prisms | 0.95 |
Advanced: How to analyze intermolecular interactions influencing biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Mercury CSD Tools : Map hydrogen bonds (e.g., O–H···O=C) and π-π interactions between the chlorophenyl ring and protein residues .
- Docking Studies : Use AutoDock Vina to model binding poses, focusing on the acetyl and hydroxy groups’ roles in active-site recognition.
- SAR Analysis : Compare activity data for analogs with substituent variations (e.g., 4-methyl vs. 4-phenyl) to identify pharmacophoric elements .
Critical Insight : The 2-chlorophenyl group’s ortho-substitution may sterically hinder binding in certain targets, necessitating molecular dynamics simulations to assess flexibility .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hr) with HPLC monitoring. The ester group is prone to hydrolysis at pH > 8 .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for dihydropyrimidines) .
Key Finding : Storage at –20°C in anhydrous DMSO preserves integrity for >6 months .
Advanced: How to resolve ambiguities in regiochemistry during derivatization (e.g., acetylation)?
Methodological Answer:
- Isotopic Labeling : Introduce ¹³C at the acetyl group to track regiochemistry via 2D NMR (HSQC/HMBC) .
- X-Ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to confirm bulk homogeneity .
Case Study : Acetylation at N1 vs. O2 positions can be distinguished by NOESY correlations between the acetyl methyl and adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
